molecular formula C12H15NO4 B12689022 N-(3-Oxo-3-phenylpropyl)-DL-serine CAS No. 92515-05-4

N-(3-Oxo-3-phenylpropyl)-DL-serine

Cat. No.: B12689022
CAS No.: 92515-05-4
M. Wt: 237.25 g/mol
InChI Key: QALAPODICCFEHF-UHFFFAOYSA-N
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Description

N-(3-Oxo-3-phenylpropyl)-DL-serine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a serine moiety linked to a 3-oxo-3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-3-phenylpropyl)-DL-serine typically involves the reaction of serine with 3-oxo-3-phenylpropanoic acid or its derivatives. One common method is the condensation reaction between serine and ethyl 3-oxo-3-phenylpropanoate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-3-phenylpropyl)-DL-serine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Oxo-3-phenylpropyl)-DL-serine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Oxo-3-phenylpropyl)-DL-serine involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Oxo-3-phenylpropyl)-DL-serine is unique due to its specific combination of a serine moiety and a 3-oxo-3-phenylpropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

92515-05-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-hydroxy-2-[(3-oxo-3-phenylpropyl)amino]propanoic acid

InChI

InChI=1S/C12H15NO4/c14-8-10(12(16)17)13-7-6-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,16,17)

InChI Key

QALAPODICCFEHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNC(CO)C(=O)O

Origin of Product

United States

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